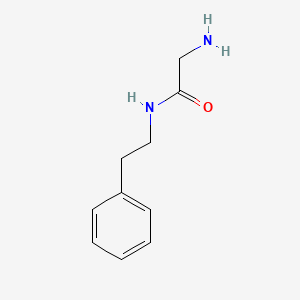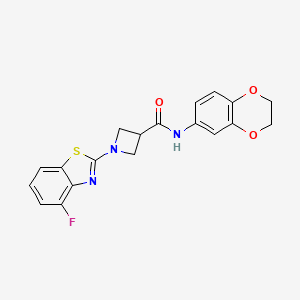![molecular formula C18H19N7O B2628762 (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone CAS No. 1448133-91-2](/img/structure/B2628762.png)
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone is a complex organic compound featuring multiple rings and functional groups
Synthetic Routes and Reaction Conditions
The synthesis of this compound often begins with the preparation of intermediate structures such as 3,4-dihydroisoquinoline and 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine. These intermediates undergo various reaction steps, including cyclization and functional group modifications.
Common reaction conditions include the use of organic solvents (e.g., dichloromethane or toluene), catalysts (e.g., palladium or copper salts), and controlled temperatures, typically ranging from room temperature to moderate heating.
Industrial Production Methods
Scaling up the synthesis for industrial purposes involves optimizing the yield and purity of the product. This often requires advanced techniques such as high-pressure liquid chromatography (HPLC) and recrystallization for purification.
Continuous flow reactors and automated synthesis setups are frequently employed to enhance efficiency and safety in large-scale production.
Types of Reactions
This compound participates in a variety of reactions, including nucleophilic substitution, electrophilic addition, and oxidation-reduction processes.
Oxidation reactions may involve agents like potassium permanganate or chromium trioxide, while reduction can be achieved using sodium borohydride or hydrogenation over a palladium catalyst.
Common Reagents and Conditions
Substitution reactions often require halogenated reagents and catalysts such as tetrakis(triphenylphosphine)palladium(0).
Reaction conditions are generally mild to moderate, with temperatures ranging from 0°C to 100°C and the use of inert atmospheres to prevent side reactions.
Major Products
Depending on the specific reaction pathway, major products may include various functionalized derivatives or ring-opened compounds, often retaining the core structure's complexity.
Chemistry
In chemistry, this compound is studied for its unique structural properties, which contribute to the development of new synthetic methodologies and catalytic systems.
Biology
Biological research explores its potential as a pharmacophore, identifying target proteins and enzymes that interact with this compound to elicit biological effects.
Medicine
In medicine, its ability to modulate biological pathways is investigated for potential therapeutic uses, such as anti-cancer agents, anti-inflammatory drugs, and central nervous system modulators.
Industry
Industrial applications focus on its use in materials science, particularly in the design of advanced polymers and nanomaterials with specific electronic and mechanical properties.
Molecular Targets and Pathways
The compound interacts with specific molecular targets, including receptors and enzymes, leading to the modulation of cellular signaling pathways.
Detailed studies reveal its binding affinities and the conformational changes it induces in target molecules, contributing to its biological effects.
Unique Characteristics
Compared to other similar compounds, this compound exhibits distinctive structural features that influence its reactivity and specificity.
Similar Compounds
Analogous compounds include various isoquinoline derivatives and triazolopyrimidine-based structures, each with variations in their functional groups and overall architecture.
This compound stands out due to its multifaceted applications and the versatility of its chemical structure. Understanding its properties and behavior opens up numerous possibilities for innovation in science and technology.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-23-16-15(21-22-23)17(20-11-19-16)25-9-14(10-25)18(26)24-7-6-12-4-2-3-5-13(12)8-24/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPLTLKFYURNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)N4CCC5=CC=CC=C5C4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
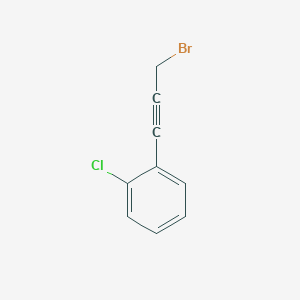
![2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2628682.png)

![1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2628685.png)
![3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide](/img/structure/B2628686.png)
![N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2628688.png)
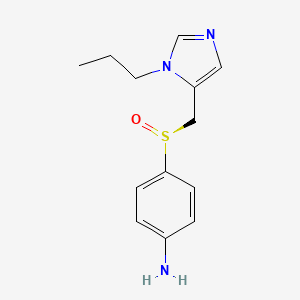

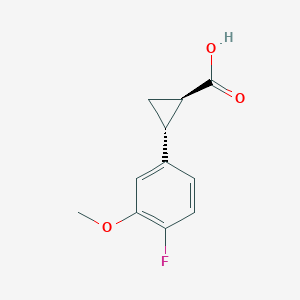
![N-(oxan-4-yl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide](/img/structure/B2628693.png)

